molecular formula C15H16N4O3 B2442452 4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine CAS No. 2034371-25-8

4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine

Cat. No.: B2442452
CAS No.: 2034371-25-8
M. Wt: 300.318
InChI Key: UCGSDLNUAMUSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-3-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic compound that features a furan ring, a morpholine ring, and a pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the furan and morpholine rings through various coupling reactions. Common reagents used in these reactions include palladium catalysts, boronic acids, and halogenated precursors. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrrolopyrimidine core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenated derivatives and strong bases or acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrrolopyrimidine core can produce dihydropyrrolopyrimidines.

Scientific Research Applications

Furan-3-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
  • Thiophene-3-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
  • Pyridine-3-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Uniqueness

Furan-3-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

furan-3-yl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-14(11-1-4-22-10-11)19-8-12-7-16-15(17-13(12)9-19)18-2-5-21-6-3-18/h1,4,7,10H,2-3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGSDLNUAMUSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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